molecular formula C22H31Cl3N2O2 B3991027 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride

Cat. No.: B3991027
M. Wt: 461.8 g/mol
InChI Key: GJOQJFFKCSSRNN-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 2,5-dimethylphenoxypropan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

    Cyclization: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.

    Deprotection: Deprotection of the piperazines with PhSH followed by selective intramolecular cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antihistamine or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used as an anti-anginal agent.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: An antipsychotic agent with a piperazine moiety.

Uniqueness

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of a chloro-substituted phenyl group and a dimethylphenoxypropan-2-ol moiety sets it apart from other similar compounds .

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O2.2ClH/c1-16-4-5-18(3)22(12-16)27-15-20(26)14-24-8-10-25(11-9-24)21-13-19(23)7-6-17(21)2;;/h4-7,12-13,20,26H,8-11,14-15H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOQJFFKCSSRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride
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1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride
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1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride
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1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride
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1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride
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1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride

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